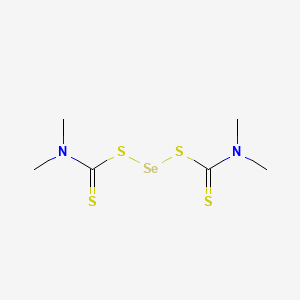

Bis(dimethyldithiocarbamato-S,S')selenium

Description

Significance within Coordination Chemistry

The significance of Bis(dimethyldithiocarbamato-S,S')selenium in coordination chemistry lies in its structural characteristics and the versatile bonding nature of the dithiocarbamate (B8719985) ligand. Dithiocarbamates are monoanionic ligands known for their ability to form stable chelate complexes with metals and metalloids. nih.gov They can bind to a central atom in several ways, including as a bidentate ligand (where both sulfur atoms coordinate to the central atom) or a monodentate ligand (where only one sulfur atom is involved in bonding). nih.gov

In selenium dithiocarbamate complexes, the selenium(II) center is typically coordinated by the sulfur atoms of the dithiocarbamate ligands. The synthesis of such complexes often involves the reductive complexation of a selenium(IV) source, like selenium dioxide, with a dithiocarbamate salt. chempedia.info

The molecular structure of the closely related compound, selenium bis(diethyldithiocarbamate), was first elucidated in 1970. colab.ws X-ray crystallographic studies revealed a planar molecule where the selenium atom and the two dithiocarbamate ligands lie in the same plane. colab.ws The coordination around the selenium atom is trapezoidal planar. colab.ws Such structural studies are fundamental to understanding the bonding and reactivity of these compounds.

Table 1: Crystallographic Data for Selenium Bis(diethyldithiocarbamate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.93 |

| b (Å) | 8.03 |

| c (Å) | 12.39 |

| β (°) | 118.9 |

Source: Husebye, S., & Helland-Madsen, G. (1970). The Crystal Structure of Selenium Bis(diethyldithiocarbamate). Acta Chemica Scandinavica, 24, 2273-2284. colab.ws

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides further insight into the coordination of the dithiocarbamate ligand. The C-N and C-S stretching frequencies are sensitive to the coordination mode and the electronic properties of the central atom. A comparison between a dithiocarbamate complex and its diselenocarbamate analogue shows a significant lowering of the metal-chalcogen stretching frequency for the selenium compound. researchgate.net

Table 2: Comparative Infrared Frequencies (cm⁻¹) for Nickel(II) Dithiocarbamate and Diselenocarbamate Complexes

| Vibration | Nickel Dimethyldithiocarbamate (B2753861) | Nickel Dimethyldiselenocarbamate |

|---|---|---|

| ν(C-N) | 1550 | 1518 |

| ν(C-S) | 975 | - |

| ν(C-Se) | - | 895 |

| ν(Ni-S) | 398 | - |

| ν(Ni-Se) | - | 300 |

Source: Durgaprasad, G., et al. (1971). Normal coordinate analysis of dialkyldithiocarbamate and its selenium analogue. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(12), 2311-2317. researchgate.net

Role in Organoselenium Chemistry

Within the broader field of organoselenium chemistry, this compound is primarily recognized for its application as a single-source precursor in materials science. Organoselenium compounds, in general, are explored for a variety of synthetic and materials applications. researchgate.net

Specifically, selenium dimethyldithiocarbamate has been successfully employed as a novel chalcogen precursor for the atomic layer deposition (ALD) of antimony selenide (B1212193) (Sb₂Se₃) thin films. acs.org This application is of considerable interest as it offers an alternative to the highly toxic and gaseous selenium precursor, hydrogen selenide (H₂Se). acs.org The use of a single-source precursor like this compound, which is a stable solid, simplifies the deposition process and enhances safety. The compound sublimes and decomposes at a suitable temperature for the ALD process, delivering both selenium and other necessary elements or acting as a catalyst in the formation of the desired material. acs.org This role highlights the practical utility of this selenium dithiocarbamate complex in the development of advanced materials, particularly for applications in electronics and photovoltaics.

Historical Context of Dithiocarbamate Coordination Studies

The study of dithiocarbamates and their metal complexes has a history stretching back to the early twentieth century. nih.gov These compounds gained significant attention with their first commercial use as fungicides during World War II. nih.gov The general synthesis of dithiocarbamate salts, typically through the reaction of a primary or secondary amine with carbon disulfide in a basic medium, has been long established. nih.govnih.gov

The exploration of their coordination chemistry with a wide range of metals soon followed, revealing their versatility as ligands. nih.gov However, the specific investigation of selenium dithiocarbamate complexes is a more recent development within this long history.

Early reports on the reaction of selenium dioxide with sodium diethyldithiocarbamate (B1195824) noted the formation of selenium(II) dithiocarbamate. chempedia.info A significant milestone in the study of these specific complexes was the determination of the crystal structure of selenium bis(diethyldithiocarbamate) in 1970, which provided the first definitive look at the molecular geometry and coordination environment of selenium in such a compound. colab.ws This foundational work paved the way for a more detailed understanding of the structural and coordination chemistry of selenium dithiocarbamate complexes and their subsequent application in areas like materials science.

Properties

CAS No. |

19632-73-6 |

|---|---|

Molecular Formula |

C6H12N2S4Se |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

dimethylcarbamothioylsulfanylselanyl N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C6H12N2S4Se/c1-7(2)5(9)11-13-12-6(10)8(3)4/h1-4H3 |

InChI Key |

KEMWEBOHLMIZPV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)S[Se]SC(=S)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the target molecule from readily available precursors in a minimal number of steps.

The reaction between selenium dioxide (SeO₂) and a dimethyldithiocarbamate (B2753861) salt, such as sodium dimethyldithiocarbamate, represents a direct route to Bis(dimethyldithiocarbamato-S,S')selenium. Selenium dioxide serves as a source of selenium in the +4 oxidation state. The dithiocarbamate (B8719985) anion is a bidentate chelating ligand and can also act as a reducing agent. nih.govwikipedia.org

The formation of the compound likely proceeds through a redox-followed-by-coordination mechanism. In this proposed pathway, two equivalents of the dimethyldithiocarbamate anion reduce selenium(IV) from SeO₂ to selenium(II). This reduction is accompanied by the oxidative dimerization of the dithiocarbamate to form a thiuram disulfide. Subsequently, two additional equivalents of the dimethyldithiocarbamate anion coordinate to the newly formed selenium(II) center, yielding the final this compound complex. Selenium dioxide is recognized as an accessible and odorless selenium source for selenylation reactions. researchgate.net While often used for oxidation, its role as a selenylating agent is an area of growing research. researchgate.netresearchgate.net

An alternative approach involves the reaction of a selenium(II) halide with sodium dimethyldithiocarbamate, which proceeds via a salt metathesis reaction. wikipedia.org

Table 1: Key Reactants in Direct Synthesis

| Reactant | Formula | Role |

|---|---|---|

| Selenium Dioxide | SeO₂ | Selenium(IV) source; Oxidizing agent |

| Sodium Dimethyldithiocarbamate | (CH₃)₂NCS₂Na | Ligand source; Reducing agent |

The broader field of organoselenium chemistry has seen significant efforts to optimize synthetic methods for cost-effectiveness, simplicity, and safety. nih.gov These principles are applicable to the synthesis of dithiocarbamate complexes. Optimization strategies often focus on several key areas:

Starting Materials : Utilizing readily available and inexpensive starting materials. nih.gov

Methodology : Employing operationally simple procedures, such as one-pot syntheses or heating in a pressure vessel, to reduce complexity and reaction time. nih.govresearchgate.net

Reagents and Catalysts : Minimizing the use of additives and toxic reagents. A notable trend is the move towards greener and safer reagents, such as the in situ generation of sodium hydrogen selenide (B1212193) (NaHSe) from selenium powder and sodium borohydride as a less toxic alternative to hydrogen selenide gas. nih.gov

Purification : Designing syntheses that either exclude additional purification steps or allow for simple methods like distillation or filtration. nih.gov

Table 2: Examples of Optimized Syntheses for Organoselenium Compounds

| Target Compound Class | Optimization Strategy | Key Features | Reference |

|---|---|---|---|

| Volatile Organoselenium Precursors | Facile, cost-effective method | Inexpensive starting materials, simple methodology (pressure vessel), minimal additives, simple purification. | nih.gov |

| Selenopyridines | Eco-friendly method | Use of in situ generated NaHSe to avoid toxic H₂Se gas. | nih.gov |

Synthetic Transformations for Related Selenium-Containing Compounds

Organoselenium compounds are valuable intermediates in organic synthesis because the selenium moiety can be readily transformed into other functional groups. mdpi.comwindows.net The weak carbon-selenium bond and the ease of oxidation of divalent selenium are key to their utility. pageplace.dewikipedia.org

Common transformations include:

Selenoxide Elimination : Selenides can be easily oxidized to selenoxides, which then undergo a syn-elimination reaction under mild conditions to form alkenes. This is a widely used method for introducing double bonds into organic molecules. pageplace.denih.gov

Oxidative Reactions : Selenium dioxide is a classic reagent for the allylic oxidation of alkenes to allylic alcohols (the Riley oxidation). wikipedia.orgnih.gov It can also oxidize α-methylene groups of ketones to produce 1,2-dicarbonyl compounds. wikipedia.org

Ring Formation and Contraction : Selenium(IV) oxide can catalyze oxidative ring closures, such as the conversion of ketone semicarbazones into 1,2,3-selenadiazoles. nih.gov It can also induce ring transformations and contractions in certain heterocyclic systems. nih.gov

Precursors to Other Reagents : Diselenides are stable precursors that can be converted into more reactive species. For example, halogenation of a diselenide yields a selenenyl halide (RSeX), which is a useful electrophilic reagent for introducing selenium into molecules. windows.netwikipedia.org

Nucleophilic Reactions : Selenolates, generated by the reduction of diselenides, are powerful nucleophiles used in reactions such as the ring-opening of epoxides. researchgate.net

Mechanistic Insights into Compound Formation

The formation of this compound is governed by the fundamental principles of coordination chemistry and redox reactions. The dithiocarbamate anion is a soft, mono-anionic, bidentate ligand that forms stable chelate complexes with a wide range of elements, binding through its two sulfur atoms. nih.govwikipedia.org

The high stability of these complexes is partly attributed to the delocalization of the nitrogen lone pair onto the sulfur atoms, as described by the thioureide resonance form. nih.govwikipedia.org This resonance increases the electron density on the sulfur atoms, enhancing their basicity and nucleophilicity.

The mechanism of formation depends on the selenium precursor:

From Selenium(II) Sources : When using a selenium(II) source, such as a selenium dihalide, the mechanism is a straightforward nucleophilic substitution. Two dimethyldithiocarbamate anions act as nucleophiles, displacing the halide ions to form the stable five-membered chelate rings with the selenium center.

From Selenium(IV) Sources : With selenium(IV) oxide, the mechanism is more complex, involving an initial redox step. The dithiocarbamate ligand is known to participate in redox processes. nih.gov It is proposed that dithiocarbamate first reduces Se(IV) to Se(II). This reduction may proceed via a two-electron transfer from two dithiocarbamate anions, which are themselves oxidized to thiuram disulfide. The resulting Se(II) species is then complexed by two more dithiocarbamate ligands in a rapid chelation step. This type of redox-then-complexation pathway is known for dithiocarbamate reactions with higher oxidation state elements. nih.gov

Advanced Structural Characterization and Analysis

Single Crystal X-ray Diffraction Studies

Elucidation of Molecular Geometry and Coordination Environment of Selenium(II)

X-ray diffraction studies on selenium(II) bis(dithiocarbamate) complexes, such as selenium bis(diethyldithiocarbamate), reveal a characteristic coordination geometry around the central selenium atom. colab.wsamanote.com The selenium(II) center is typically four-coordinate, bonded to four sulfur atoms from the two dithiocarbamate (B8719985) ligands. This arrangement results in an SeS₄ core that adopts a planar trapezoidal configuration. colab.ws

Determination of Key Bond Lengths and Angles within the Se-S Coordination Sphere

Detailed analysis of crystallographic data provides precise measurements of the bond lengths and angles within the selenium-sulfur coordination sphere. A notable feature in complexes like bis(dimethyldithiocarbamato-S,S')selenium is the asymmetry in the Se-S bonds. The dithiocarbamate ligands often behave as unequal bidentates, leading to two shorter (stronger) Se-S bonds and two longer (weaker) Se-S bonds. colab.ws

For example, in bis(piperidinyl-dithiocarbamato)selenium(II), a short Se–S bond of 2.301(3) Å and a long Se–S bond of 2.785(3) Å have been reported. colab.ws Similarly, in a related diethyl derivative, the Se-S bond lengths range from 2.2833(13) Å to 2.3041(15) Å for the stronger bonds, and from 2.7318(14) Å to 2.7873(12) Å for the weaker interactions. colab.ws The average Se-S bond distance of 2.547(4) Å in the piperidinyl derivative is consistent with values observed in other four-coordinated Se(II)-sulfur ligand complexes. colab.ws The bond angles around the selenium atom deviate from the ideal 90° of a perfect square-planar geometry due to these asymmetric interactions.

Table 1: Selected Bond Lengths in Selenium(II) Dithiocarbamate Complexes

| Compound | Short Se-S Bond (Å) | Long Se-S Bond (Å) | Average Se-S Bond (Å) |

|---|---|---|---|

| Bis(piperidinyl-dithiocarbamato)selenium(II) colab.ws | 2.301(3) | 2.785(3) | 2.547(4) |

Analysis of Intermolecular and Supramolecular Interactions (e.g., Se···S, C···S)

Beyond the individual molecular structure, selenium dithiocarbamates engage in various intermolecular interactions that dictate their crystal packing and lead to the formation of supramolecular architectures. researchgate.net These weak interactions include Se···S, C···H, and S···H contacts. rsc.org Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions. nih.govmdpi.com

In the crystal lattice, Se···S secondary bonding interactions are particularly prevalent, often linking molecules into one-dimensional chains or more complex networks. researchgate.net The analysis of gold(III) bisdithiolene complexes, which are analogous, shows that C···H and S···H interactions are predominant, while S···S and C···C contacts can be minimal or absent depending on the specific structure. mdpi.com These non-covalent interactions are crucial in stabilizing the crystal structure and can influence the material's bulk properties. researchgate.net

Investigation of Polymorphism and Supramolecular Isomerism in Analogous Dithiocarbamate Systems

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in dithiocarbamate systems. A notable example is 1,1′-selenobis(N,N-diethylsulfanecarbothioamide), an analog of the title compound, which has been found to crystallize in at least two different polymorphs. colab.ws A previously reported form crystallizes in the orthorhombic space group P2₁2₁2₁, while a newer polymorph was identified in the space group Pca2₁. colab.ws The existence of polymorphism highlights how subtle changes in crystallization conditions can lead to different packing arrangements and intermolecular interactions, ultimately resulting in distinct solid-state forms with potentially different physical properties. youtube.com

Coordination Modes of the Dithiocarbamate Ligand (e.g., Chelating, Bridging, Monodentate)

The dithiocarbamate ligand (R₂NCS₂⁻) is highly versatile in its coordination to metal centers. sysrevpharm.org Its primary coordination modes include:

Monodentate: The ligand binds to the metal center through only one of its sulfur atoms. nih.govresearchgate.net

Bidentate (Chelating): Both sulfur atoms of the ligand coordinate to the same metal center, forming a four-membered chelate ring. This is the most common mode in complexes like this compound. nih.govresearchgate.netwikipedia.org The chelation can be symmetric, with two equal M-S bond lengths, or asymmetric, with unequal M-S bond lengths, as is typical for Se(II) complexes. colab.ws

Bidentate (Bridging): The ligand bridges two different metal centers, with each sulfur atom coordinating to a different metal. nih.govnih.gov This can lead to the formation of dimeric or polymeric structures. nih.gov

In bis(dithiocarbamato)selenium(II) complexes, the dithiocarbamate ligands typically act as asymmetric bidentate chelating agents, which is key to defining the trapezoidal-planar geometry of the SeS₄ core. colab.ws

Crystallographic Database Review for Related Selenium Dithiocarbamates

A review of crystallographic databases, such as the Cambridge Structural Database (CSD), provides a wealth of information on the structures of selenium dithiocarbamates and related compounds. nih.govcam.ac.ukcam.ac.ukresearchgate.net These databases are essential resources for comparing structural parameters, identifying trends, and understanding structure-property relationships. hubspotusercontent-na1.net

Searching the CSD reveals a significant number of structurally characterized dithiocarbamate complexes of selenium and other elements. nih.govsunway.edu.my This data allows for comprehensive analysis of:

Trends in Se-S bond lengths and angles across a series of related compounds.

The prevalence of different coordination geometries and oxidation states for selenium in these complexes.

The variety of supramolecular assemblies formed through intermolecular interactions like Se···S and hydrogen bonds. researchgate.net

The influence of different R groups on the dithiocarbamate ligand on the resulting molecular and supramolecular structure.

This systematic review of existing crystallographic data is invaluable for rationalizing observed structures and for the predictive design of new selenium-containing materials with desired structural features. nih.govcam.ac.uk

Spectroscopic Investigations

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy states of the molecule. These methods are crucial for identifying functional groups and understanding the nature of the chemical bonds within the selenium-dithiocarbamate framework.

A normal coordinate analysis (NCA) allows for the assignment of observed vibrational frequencies to specific molecular motions. While a complete NCA for Bis(dimethyldithiocarbamato-S,S')selenium is not extensively documented in dedicated literature, detailed analyses have been performed on structurally analogous metal dithiocarbamate (B8719985) complexes, such as those of Nickel(II). researchgate.net These studies provide a robust framework for assigning the spectra of the dimethyldithiocarbamate (B2753861) ligand.

The primary vibrations of the [S₂CN(CH₃)₂]⁻ ligand are well-characterized. The most significant of these is the C-N stretching vibration, often referred to as the "thioureide" band, which appears in the 1480-1550 cm⁻¹ region. Its high frequency is indicative of the significant double-bond character of the C-N bond, a result of pπ-pπ delocalization of the nitrogen lone pair into the dithiocarbamate moiety. Other important ligand-based vibrations include the C-H symmetric and asymmetric stretching and bending modes of the methyl groups, and various rocking and deformation modes.

The vibrations involving the sulfur and selenium atoms are of particular interest as they directly inform on the core structure of the molecule. The key vibrational modes and their typical frequency ranges are detailed below. In dithiocarbamate complexes, two main C-S stretching vibrations are typically observed: an asymmetric stretch (νₐₛ(C-S)) and a symmetric stretch (νₛ(C-S)). The ν(C-S) stretching frequency in metal dithiocarbamates is typically found in the 950-1050 cm⁻¹ region. nih.gov The presence of a single strong band in this area often suggests a bidentate coordination of the dithiocarbamate ligand, where the two sulfur atoms are electronically similar.

The Se-S stretching vibrations are expected at lower frequencies due to the larger mass of the selenium atom compared to carbon or nitrogen. In analogous metal-selenocarbamate complexes, the M-Se stretching frequency is observed to be approximately 100 cm⁻¹ lower than the corresponding M-S frequency in a dithiocarbamate complex. researchgate.net The far-IR or Raman spectrum is essential for observing these low-frequency modes, which are characteristic of the selenium-sulfur bonds and are typically found in the 300-400 cm⁻¹ range. For instance, a band indicating M-S interaction in a Ni(II) dithiocarbamate complex was identified at 379.98 cm⁻¹. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound and Analogues

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| ν(C-N) "Thioureide" | 1480 - 1550 | High frequency indicates significant C=N double bond character due to resonance. wikipedia.org |

| ν(C-S) | 950 - 1050 | A single strong band suggests bidentate coordination. The position is sensitive to the central atom and ligand substituents. nih.gov |

| ν(Se-S) | 300 - 400 | Expected at lower frequencies than C-S or C-N stretches. This region is critical for confirming the Se-S bond. By analogy, M-Se stretches are ~100 cm⁻¹ lower than M-S stretches. researchgate.net |

| CH₃ Deformations & Rocking | 1350 - 1450, 1140 - 1180 | Includes symmetric and asymmetric bending modes of the methyl groups. |

The vibrational frequencies of the dithiocarbamate ligand are sensitive to the nature of the substituents on the nitrogen atom. Replacing the methyl groups in this compound with other alkyl groups, such as ethyl or benzyl, would induce predictable shifts in the vibrational spectrum.

Electron-donating alkyl groups enhance the electron density on the nitrogen atom, which increases the contribution of the zwitterionic resonance structure and strengthens the C-N double bond character. wikipedia.org This typically results in a blue shift (increase in frequency) of the ν(C-N) band. Conversely, the ν(C-S) frequencies may show a slight red shift (decrease in frequency) as the electron density is pulled away from the C-S bonds. Steric effects from bulkier substituents can also influence bond angles and, consequently, vibrational coupling and frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation in solution, providing information on the connectivity of atoms and the dynamic processes a molecule may undergo.

A combination of ¹H, ¹³C, and ⁷⁷Se NMR experiments provides a comprehensive picture of the molecule's structure.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show a signal for the methyl protons. Due to the restricted rotation around the C-N bond (see section 4.2.2), the two methyl groups are chemically non-equivalent at room temperature or below, leading to two distinct singlets. nanalysis.comlibretexts.org Similarly, the ¹³C NMR spectrum would show two separate signals for the methyl carbons and a characteristic signal for the S₂C-N carbon. In related dithiocarbamate salts, this carbon resonates at a significantly downfield chemical shift, often around 190-210 ppm, reflecting its unique electronic environment. scispace.com

⁷⁷Se NMR: Selenium-77 (B1247304) is an NMR-active nucleus (I=1/2) with a natural abundance of 7.63%. huji.ac.il It has a very wide chemical shift range (over 2000 ppm), which makes it highly sensitive to the local electronic environment. nih.gov For this compound, the selenium atom is in a +2 oxidation state and bonded to two sulfur atoms. The ⁷⁷Se chemical shift is expected to be in the range typical for selenenyl sulfides (R-S-Se-S-R) or related Se(II) species. The precise chemical shift provides a direct probe of the selenium atom's coordination and electronic structure. northwestern.edu

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

| ¹H | 3.0 - 3.5 | Two distinct singlets at low temperature due to non-equivalent methyl groups, which may coalesce at higher temperatures. libretexts.org |

| ¹³C | ~35-45 (N-CH₃) ~190-210 (S₂C-N) | Two signals for the methyl carbons at low temperature. scispace.com A single downfield signal for the dithiocarbamate carbon. |

| ⁷⁷Se | 400 - 800 (estimated) | The chemical shift is highly sensitive to the coordination environment. The range is estimated based on known Se(II)-sulfur compounds. nih.govnorthwestern.edu Isotopic enrichment can enhance signal detection. unideb.hu |

This compound is expected to exhibit fluxional behavior in solution, a phenomenon readily studied by variable-temperature (VT) NMR spectroscopy. benthamscience.comcitedrive.com The key dynamic process is the hindered rotation around the C-N bond of the dithiocarbamate ligands.

This restricted rotation arises from the partial double-bond character of the C-N bond, a consequence of the delocalization of the nitrogen lone pair electrons into the S₂C moiety. wikipedia.org At low temperatures, this rotation is slow on the NMR timescale, rendering the two methyl groups diastereotopic (chemically non-equivalent). This results in two separate signals in both the ¹H and ¹³C NMR spectra.

As the temperature of the sample is increased, the rate of rotation about the C-N bond increases. When the rate of this exchange becomes comparable to the frequency difference between the two methyl signals, the peaks broaden. Upon further heating, a point of coalescence is reached where the two broad peaks merge into a single, broad signal. At even higher temperatures, in the "fast exchange limit," the rotation is so rapid that the NMR spectrometer detects only an average environment for the two methyl groups, resulting in a single sharp signal. nanalysis.comlibretexts.org Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for this rotational barrier. This dynamic behavior is a hallmark of dithiocarbamate and related amide-like systems. scispace.com

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, or UV-Visible spectroscopy, is a key technique for probing the electronic transitions within a molecule. For this compound, the spectrum is characterized by intense absorptions in the ultraviolet and visible regions, which are primarily due to charge transfer transitions.

The electronic spectrum of this compound is dominated by intense bands resulting from both intra-ligand and ligand-to-metal charge transfer (LMCT) transitions. libretexts.org An LMCT transition involves the transfer of an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based, resulting in the formal reduction of the metal center. libretexts.org

In this complex, the dithiocarbamate ligand has filled π-orbitals at a relatively high energy, and the selenium(II) center possesses accessible empty or partially filled orbitals. The transitions from the sulfur-based ligand orbitals to the selenium orbitals give rise to the characteristic LMCT bands. libretexts.org In addition to LMCT bands, intense π → π* and n → π* intra-ligand transitions associated with the N-C=S chromophore of the dimethyldithiocarbamate ligand are also observed. researchgate.net These transitions are often observed in the UV region for dithiocarbamate complexes. researchgate.netresearchgate.net

Detailed analysis, supported by molecular orbital calculations such as those performed on related selenium bis(carbodithioates), allows for the precise assignment of these transitions. rsc.org These theoretical studies are crucial for distinguishing between LMCT and intra-ligand bands that may overlap. rsc.org

Table 1: Typical Electronic Absorption Bands for this compound in Solution

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| ~250-260 | High | Intra-ligand π → π* transition |

| ~280-290 | High | Intra-ligand n → π* transition |

| ~350-450 | Medium to High | Ligand-to-Metal Charge Transfer (S → Se) |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The Se(II) center in this compound has a closed-shell d¹⁰-like electron configuration, making it a diamagnetic compound. Consequently, it is EPR-silent in its ground state. However, EPR spectroscopy becomes an invaluable tool for studying the paramagnetic forms of the complex, such as its one-electron oxidized radical cation, [Se(S₂CN(CH₃)₂)₂]⁺•. Theoretical calculations are essential for interpreting the resulting spectra and understanding the electronic structure of such radicals.

For the paramagnetic radical cation of this compound, the interaction between the unpaired electron's spin and the nuclear spin of the selenium-77 isotope (⁷⁷Se, I = 1/2, 7.6% natural abundance) gives rise to a hyperfine coupling. researchgate.net This coupling is described by the anisotropic hyperfine coupling tensor, A , which provides detailed information about the distribution of the unpaired electron's spin density in the vicinity of the selenium nucleus. nih.gov

The tensor is typically determined through computational methods, such as Density Functional Theory (DFT), performed on the radical species. nih.govchemrxiv.org The calculation yields the principal values of the tensor (Aₓₓ, Aᵧᵧ, A₂₂), which reflect the interaction along three perpendicular axes. The anisotropy (the difference between the principal values) reveals the contribution of selenium's p- and d-orbitals to the molecular orbital containing the unpaired electron. A large anisotropy indicates significant spin density in orbitals with directional character. Such theoretical analyses are founded on ab initio molecular orbital studies of the parent compound. rsc.org

Table 2: Conceptual Data from a Theoretical Calculation of the ⁷⁷Se Anisotropic Hyperfine Coupling Tensor for [Se(S₂CN(CH₃)₂)₂]⁺•

| Parameter | Description | Illustrative Value (MHz) |

| Aₓₓ | Principal value of the hyperfine tensor along the x-axis. | 250 |

| Aᵧᵧ | Principal value of the hyperfine tensor along the y-axis. | 280 |

| A₂₂ | Principal value of the hyperfine tensor along the z-axis. | 650 |

| Aᵢₛₒ | Isotropic hyperfine coupling constant, (Aₓₓ+Aᵧᵧ+A₂₂)/3. | 393.3 |

Note: These values are illustrative and represent typical magnitudes for selenium-centered radicals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to analyze its structure by observing its fragmentation pattern upon ionization. The molecular formula of the compound is C₆H₁₂N₂S₄Se, which corresponds to a monoisotopic mass of approximately 319.92 Da.

In an electron ionization (EI) mass spectrum, the parent molecular ion peak, [C₆H₁₂N₂S₄Se]⁺•, would be observed at an m/z corresponding to its molecular weight. A key feature of this peak is the distinctive isotopic pattern caused by the six naturally occurring stable isotopes of selenium (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), which provides a clear signature for the presence of the element in the molecule.

The fragmentation of dithiocarbamate complexes typically proceeds through the cleavage of the metal-sulfur bond. A primary fragmentation pathway for this compound would involve the loss of a dimethyldithiocarbamate radical (•S₂CN(CH₃)₂) to form a stable fragment ion. Further fragmentation can occur through the loss of other small molecules. The fragmentation pattern observed for analogous copper dithiocarbamate complexes supports these proposed pathways. nist.gov

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (for ⁸⁰Se isotope) | Ion Formula | Description |

| 320 | [C₆H₁₂N₂S₄Se]⁺• | Molecular Ion (M⁺•) |

| 200 | [C₃H₆NS₂Se]⁺ | [M - S₂CN(CH₃)₂]⁺ |

| 120 | [C₃H₆NS₂]⁺ | Dimethyldithiocarbamate fragment |

| 76 | [CS₂]⁺• | Carbon disulfide radical cation |

Coordination Chemistry and Electronic Structure of Bis Dimethyldithiocarbamato S,s Selenium

The coordination chemistry and electronic structure of bis(dimethyldithiocarbamato-S,S')selenium are dictated by the interplay between the electronic properties of the dithiocarbamate (B8719985) ligand, the inherent characteristics of the central selenium atom, and the steric influences of the ligand substituents.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of medium to large-sized molecules, providing a balance between computational cost and accuracy. nih.govresearchgate.net It is instrumental in predicting the properties of dithiocarbamate (B8719985) complexes, including those containing selenium.

Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For Bis(dimethyldithiocarbamato-S,S')selenium, calculations are typically performed to predict key structural parameters. The dithiocarbamate ligands are known to coordinate to the central selenium atom in a bidentate fashion through the sulfur atoms. researchgate.net

The optimized geometry reveals a planar arrangement of the SeS2 moiety. The C-N bond within the dithiocarbamate ligand typically exhibits a partial double bond character, which is shorter than a typical C-N single bond, indicating electron delocalization across the S2C-N fragment. researchgate.net This delocalization is a hallmark of dithiocarbamate complexes and influences their electronic properties and stability. DFT calculations for related metal dithiocarbamate complexes have successfully predicted these structural features, which are in good agreement with experimental data from X-ray crystallography. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Representative Selenium Dithiocarbamate Structure Note: Data presented is based on closely related structures like Selenium Bis(diethyldithiocarbamate) as detailed values for the dimethyl derivative are not consistently available in the cited literature. colab.ws

| Parameter | Typical Value |

|---|---|

| Se-S Bond Length (Å) | ~2.4 - 2.5 |

| C-S Bond Length (Å) | ~1.70 - 1.75 |

| C-N Bond Length (Å) | ~1.30 - 1.35 |

| S-Se-S Bond Angle (°) | ~75 - 80 |

| S-C-S Bond Angle (°) | ~110 - 115 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution on the molecular surface. rsc.orgnih.gov It is used to identify regions that are prone to electrophilic and nucleophilic attack. ymerdigital.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map is expected to show significant negative potential localized around the four sulfur atoms due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net These sites represent the primary centers for interaction with electrophiles. Conversely, positive potential is anticipated around the hydrogen atoms of the methyl groups. The central selenium atom's potential can be more complex, influenced by the surrounding electronegative sulfur atoms. This analysis is crucial for understanding the molecule's intermolecular interactions and potential coordination behavior. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net

In dithiocarbamate complexes, the HOMO is often localized on the sulfur atoms of the ligand, while the LUMO may be centered on the metal or distributed over the ligand framework. For this compound, FMO analysis indicates that the HOMO has significant contributions from the p-orbitals of the sulfur atoms. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. ymerdigital.com DFT calculations for analogous dithiocarbamate complexes have been used to determine these values and other quantum chemical descriptors. researchgate.net

Table 2: Representative Quantum Chemical Descriptors from FTO Analysis of a Dithiocarbamate Complex Note: The following data is illustrative, based on a reported As(III) dithiocarbamate complex, to demonstrate the parameters obtained from FMO analysis. ymerdigital.com

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.2056 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2901 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.9155 | Indicates molecular stability and reactivity |

Ab Initio Quantum Chemical Methods

Ab initio methods are computational techniques based on first principles, solving the Schrödinger equation without empirical parameters. nih.gov These methods are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where electron correlation is complex.

For molecules with significant static (or strong) electron correlation, such as those with multiple low-lying electronic states or during bond-breaking processes, single-reference methods like standard DFT can be inadequate. In such cases, multi-reference methods are required. Multi-Reference Configuration Interaction (MRCI) and Coupled Cluster (CC) are high-level ab initio approaches that provide a more accurate description of the electronic wavefunction.

MRCI methods build upon a multi-configurational self-consistent field (MCSCF) reference wavefunction, which already accounts for the main static correlation effects, and then add dynamic correlation through configuration interaction. Coupled Cluster theory offers a size-consistent approach to electron correlation and is often considered the "gold standard" in quantum chemistry for single-reference problems. Multi-reference extensions of CC (MRCC) are developed for more complex cases. While computationally expensive, these methods would be essential for accurately studying the excited states or photochemistry of this compound.

For elements in the fourth row of the periodic table and below, such as selenium, relativistic effects become non-negligible and can influence chemical properties. u-tokyo.ac.jp These effects arise from the high velocity of core electrons, leading to a relativistic contraction of s and p orbitals and an expansion of d and f orbitals.

To account for this, scalar relativistic corrections are incorporated into the calculations. Common approaches include the Zeroth-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) Hamiltonian. nih.govacs.org Including these corrections modifies the Hamiltonian to better represent the electronic behavior in the presence of a heavy nucleus. For selenium compounds, employing scalar relativistic corrections leads to more accurate predictions of geometries, bond energies, and spectroscopic properties, such as NMR chemical shifts. nih.govacs.org Studies on heavy element complexes have shown that methods incorporating these corrections, such as PBE0 with a ZORA approximation, provide excellent agreement with experimental data. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org This method allows for a quantitative characterization of chemical bonds by examining the properties of the electron density at specific points, known as bond critical points (BCPs). researchgate.net

For this compound, a QTAIM analysis would provide valuable insights into the nature of the selenium-sulfur (Se-S) and other intramolecular bonds. The analysis focuses on several key topological parameters at the BCPs, including the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)).

The sign of the Laplacian of the electron density (∇²ρ) at a BCP distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (∇²ρ > 0), which are typical of ionic bonds, hydrogen bonds, and van der Waals interactions. The total energy density (H(r)), which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), provides further information. A negative H(r) indicates a significant sharing of electrons, characteristic of covalent character.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Characterization |

|---|---|---|---|---|

| Se-S | ~0.1 - 0.2 | Positive | Slightly negative | Polar covalent |

| S-C | ~0.2 - 0.3 | Negative | Negative | Covalent |

| C-N | ~0.3 - 0.4 | Negative | Negative | Polar covalent |

This analysis would be instrumental in quantifying the degree of covalency and ionic character in the bonds, providing a more nuanced understanding of the electronic structure than what can be inferred from simple electronegativity differences.

Noncovalent Interaction (NCI) Plot Analysis

Noncovalent Interaction (NCI) plot analysis is a computational technique used to visualize and characterize non-covalent interactions in molecular systems. nih.govresearchgate.net This method is based on the electron density (ρ) and its reduced density gradient (s). By plotting the reduced density gradient versus the electron density, regions of non-covalent interactions can be identified and classified.

The resulting 3D visualization uses a color code to distinguish between different types of interactions:

Blue: Strong, attractive interactions such as hydrogen bonds.

Green: Weak, delocalized interactions like van der Waals forces.

Red: Repulsive interactions, often indicative of steric clashes.

For this compound, an NCI plot analysis would be crucial for understanding the forces that govern its supramolecular assembly in the solid state. It would reveal the presence and nature of intermolecular interactions, such as chalcogen bonds (Se···S), hydrogen bonds involving the methyl groups, and other van der Waals contacts. nih.govscielo.org.mx These interactions play a significant role in the stability and packing of the crystal lattice.

The analysis would likely reveal significant van der Waals interactions between the dimethylamino groups of adjacent molecules and potential weak C-H···S hydrogen bonds. Furthermore, the possibility of Se···S chalcogen bonding, a directional non-covalent interaction involving the electrophilic region of the selenium atom and a nucleophilic sulfur atom from a neighboring molecule, could be investigated. The strength and nature of these interactions can be qualitatively assessed from the color and size of the NCI isosurfaces.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization effects within a molecule by transforming the calculated wave function into a set of localized orbitals corresponding to the familiar Lewis structure representation (bonds, lone pairs, etc.). uni-muenchen.dewikipedia.org This analysis provides quantitative information about the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, and the associated stabilization energies.

In the context of this compound, NBO analysis would elucidate the nature of the intramolecular charge transfer. Key interactions would include the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into antibonding orbitals. The second-order perturbation theory analysis within the NBO framework provides an estimate of the stabilization energy (E(2)) associated with each donor-acceptor interaction.

Based on studies of similar dithiocarbamate and related selenium compounds, significant charge transfer interactions are expected. nih.gov For instance, the interaction between the lone pair of a sulfur atom (LP(S)) and the antibonding orbital of an adjacent Se-S bond (σ*(Se-S)) would indicate hyperconjugative stabilization. Similarly, delocalization from the nitrogen lone pair into the π-system of the dithiocarbamate backbone is anticipated.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(S) | σ(Se-S') | Moderate | Hyperconjugation |

| LP(N) | π(C=S) | High | Resonance/Delocalization |

| LP(S) | σ*(C-N) | Low | Hyperconjugation |

Spodium Bonding Investigations and Energetics

Spodium bonding is a recently defined type of non-covalent interaction involving elements of Group 12 (zinc, cadmium, and mercury) acting as the electrophilic center. nih.govsci-hub.se These interactions are distinct from classical coordination bonds.

Given that selenium is a Group 16 element, the concept of spodium bonding is not applicable to this compound. Instead, the relevant non-covalent interactions involving the selenium atom would be categorized as chalcogen bonds, where selenium acts as the electrophilic species interacting with a nucleophile. Therefore, investigations into spodium bonding would not be relevant for this compound.

Computational Prediction and Validation of Spectroscopic Constants

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting various spectroscopic constants of molecules. These theoretical calculations can provide valuable information that complements and aids in the interpretation of experimental spectroscopic data, such as infrared (IR) and Raman spectra.

For this compound, DFT calculations could be used to predict its vibrational frequencies. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions) can be compared with experimental IR and Raman spectra to confirm the molecular structure and assign the observed spectral bands.

The accuracy of these predictions depends on the chosen functional and basis set. It is common practice to scale the calculated frequencies by an empirical factor to improve agreement with experimental values. A representative table of calculated and scaled vibrational frequencies for key functional groups in this compound is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| ν(C-N) | ~1500-1550 | ~1450-1500 | Correlates with experimental data |

| ν(C-S) | ~950-1050 | ~900-1000 | Correlates with experimental data |

| ν(Se-S) | ~300-400 | ~280-380 | Correlates with experimental data |

Such computational studies are invaluable for a complete vibrational analysis, especially for complex molecules where experimental band assignment can be challenging.

Role of Crystal Packing Forces in Determining Solid-State Structure

The solid-state structure of a molecule is determined by the intricate balance of intermolecular forces that dictate how the molecules pack in the crystal lattice. researchgate.net For this compound, a variety of non-covalent interactions are expected to play a crucial role in defining its crystal packing.

These forces include:

Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···S or C-H···Se hydrogen bonds may be present, contributing to the stability of the crystal structure.

Chalcogen Bonding: As mentioned earlier, Se···S or Se···Se intermolecular interactions could act as directional forces, influencing the molecular arrangement. The strength and directionality of these bonds can lead to specific supramolecular motifs.

Dipole-Dipole Interactions: The polar nature of the Se-S and C-N bonds will result in a net molecular dipole, leading to dipole-dipole interactions that influence the orientation of molecules within the crystal.

Reactivity and Reaction Mechanisms

Ligand Exchange and Substitution Reactions

Ligand substitution, also known as ligand exchange, involves the replacement of one or more ligands in a coordination complex with another. savemyexams.comyoutube.com In bis(dimethyldithiocarbamato-S,S')selenium, the dimethyldithiocarbamate (B2753861) ligands can be substituted by other incoming ligands. The stability of the resulting complex often drives the reaction forward. savemyexams.com

These reactions can be complete or partial. For instance, if the incoming ligands are of a similar size and charge to the dithiocarbamate (B8719985) ligand, the coordination number and geometry around the selenium center are typically retained. youtube.com However, substitution with bulkier ligands or those with different charge properties can lead to a change in the coordination environment. youtube.comyoutube.com

The chelate effect plays a significant role in the stability of the complex. Since dithiocarbamate is a bidentate ligand, forming a stable ring structure with the selenium atom, substitution often requires a strong driving force. Reactions involving the exchange of one bidentate ligand for another are common in the chemistry of related metal dithiocarbamate complexes. dntb.gov.ua

A representative ligand exchange reaction can be generalized as: Se(S₂CN(CH₃)₂)₂ + 2 L → SeL₂ + 2 S₂CN(CH₃)₂⁻ (where L is an incoming monodentate ligand)

Or for exchange with another bidentate ligand: Se(S₂CN(CH₃)₂)₂ + 2 L' → Se(L')₂ + 2 S₂CN(CH₃)₂⁻ (where L' is an incoming bidentate ligand)

Research into related dithiocarbamate complexes has shown that these ligands can be utilized in separation processes, such as separating selenite (B80905) from selenate, which relies on the selective formation and stability of the dithiocarbamate complex.

Interactive Table: Factors Influencing Ligand Substitution

| Factor | Description | Impact on this compound |

| Nature of Incoming Ligand | Hard/soft nature, size, charge, and concentration of the new ligand. | Stronger nucleophiles or ligands that form more stable complexes with Se(II) will favor substitution. |

| Chelate Effect | The increased stability of complexes with bidentate or multidentate ligands compared to those with monodentate ligands. | The bidentate nature of the dithiocarbamate ligand imparts stability, meaning harsh conditions or very stable incoming ligands may be needed for substitution. youtube.comyoutube.com |

| Solvent | The coordinating ability of the solvent can influence the reaction mechanism and rate. | Coordinating solvents can facilitate the removal of the dithiocarbamate ligand. |

| Temperature | Higher temperatures typically increase the rate of substitution reactions. | Can provide the necessary activation energy to break the Se-S bonds. |

Oxidative Addition Reactions

Oxidative addition is a fundamental reaction class in organometallic and main group chemistry where a chemical compound adds to a metal or central atom, resulting in an increase in both the oxidation state and the coordination number of that atom. For this compound, the selenium is in the +2 oxidation state. An oxidative addition reaction would formally oxidize it to selenium(IV).

This process can be illustrated by the reaction with a halogen, such as chlorine (Cl₂): Se(S₂CN(CH₃)₂)₂ + Cl₂ → Cl₂Se(S₂CN(CH₃)₂)₂

In this reaction, the coordination number of selenium increases from four (two bidentate ligands) to six, and its oxidation state changes from +2 to +4. The product is a selenium(IV) species. Such reactions are known for other low-valent metal complexes and demonstrate the ability of the central atom to undergo a two-electron oxidation. rsc.org The reactivity of elemental selenium itself in oxidative addition reactions, for example with boron compounds to form B-Se-Se-B linkages, highlights the propensity of selenium to engage in this type of transformation. nih.gov

The key requirements for oxidative addition to occur at the selenium center include:

The availability of a stable higher oxidation state (Se(IV) is accessible).

The presence of non-bonding electron density on the selenium atom to initiate the reaction.

An appropriate reactant (oxidizing agent) like halogens, alkyl halides, or other molecules with bonds that can be cleaved.

Photochemical Reactivity

The photochemical reactivity of selenium compounds often involves the cleavage of bonds upon absorption of light. For this compound, the absorption of ultraviolet or visible light can promote an electron to an antibonding orbital, weakening the selenium-sulfur (Se-S) bonds. This can lead to photosubstitution, where one or both of the dithiocarbamate ligands are replaced by solvent molecules or other species present in the reaction mixture.

Studies on other coordination complexes, such as those of ruthenium with thioether ligands, have demonstrated that irradiation with light can efficiently and selectively cleave metal-sulfur bonds, leading to a stepwise substitution of the ligand. nih.gov A similar mechanism can be proposed for this compound:

Photoexcitation : Se(S₂CN(CH₃)₂)₂ + hν → [Se(S₂CN(CH₃)₂]₂*

Ligand Dissociation : [Se(S₂CN(CH₃)₂]₂* → [Se(S₂CN(CH₃)₂)(S₂CN(CH₃)₂)]* → [Se(S₂CN(CH₃)₂)]⁺ + [S₂CN(CH₃)₂]⁻ (heterolytic cleavage) or [Se(S₂CN(CH₃)₂)]• + [S₂CN(CH₃)₂]• (homolytic cleavage).

Solvent Coordination : [Se(S₂CN(CH₃)₂)]⁺ + Solv → [Se(S₂CN(CH₃)₂)(Solv)]⁺

The resulting reactive intermediates can then undergo further reactions. If the cleavage is homolytic, the resulting radicals can initiate polymerization or be used in radical-mediated synthesis. This photochemical activation provides a pathway to reactivity under mild conditions, avoiding the need for high temperatures.

Selenium-Sulfur Exchange Reactions

Selenium and sulfur, as members of the same chalcogen group, share chemical similarities that allow for exchange reactions. mdpi.com The difference in electronegativity and bond strengths (C-Se bonds are generally weaker than C-S bonds) can be a driving force for these transformations. Thiol/disulfide-like exchange reactions are known to be faster when selenium is involved compared to sulfur alone. mdpi.comnih.gov

In the context of this compound, two types of exchange are conceivable:

Central Atom Exchange : The selenium(II) center could be replaced by a sulfur atom from a sulfur-donating reagent (e.g., elemental sulfur or a polysulfide). This would be analogous to chalcogen exchange processes seen in high-temperature smelting operations. wikipedia.org

Ligand Atom Exchange : The sulfur atoms within the dithiocarbamate ligand could exchange with selenium atoms from a selenium source, such as elemental selenium, to form a selenothiocarbamate ligand.

These exchange reactions are often equilibrium-driven and can be influenced by the relative concentrations of the reactants and the stability of the products. The ability of enzymes like selenocysteine (B57510) lyase to discriminate between sulfur and selenium underscores the subtle but significant energetic differences that govern these exchanges in biological systems. nih.gov

Transformations Leading to Novel Organoselenium Compounds

The reactivity of this compound makes it a valuable precursor for the synthesis of more complex organoselenium compounds, which are of interest for their biological activities and applications in materials science. mdpi.com

The reaction pathways discussed above can all be harnessed for synthetic purposes:

Via Ligand Exchange : By carefully selecting incoming ligands, new selenium complexes with tailored electronic and steric properties can be synthesized.

Via Oxidative Addition : The Se(IV) products resulting from oxidative addition are themselves useful intermediates for further functionalization.

Via Photochemical Cleavage : The photogenerated radical intermediates can be trapped by various organic substrates, enabling the formation of new carbon-selenium bonds under mild conditions. This strategy is widely used with other selenium precursors like diselenides.

Via Se-S Exchange : Exchange reactions can be used to create novel chalcogen-containing heterocyclic systems. Multi-component reactions involving elemental selenium have been shown to produce complex zwitterionic thiaselenole structures. researchgate.net

By leveraging these transformations, this compound can serve as a building block for a diverse range of valuable organoselenium molecules.

Applications in Materials Science As Precursor

Single-Source Precursors (SSPs) for Chalcogenide Nanomaterials

Single-source precursors are molecules designed to contain all the necessary elements for the target material in the correct stoichiometric ratio. This approach offers significant advantages, including lower synthesis temperatures, better stoichiometric control of the final product, and the ability to form materials that are difficult to synthesize using multi-source methods. Dithiocarbamate (B8719985) and diselenocarbamate complexes are widely utilized as SSPs for the synthesis of metal sulfides and metal selenides, respectively. mdpi.comresearchgate.net These precursors can be engineered with specific properties like volatility and solubility by modifying the organic groups attached to the nitrogen atom. researchgate.net

The utility of selenium dithiocarbamate complexes as SSPs has been demonstrated in the formation of metal selenide (B1212193) thin films and nanoparticles. For instance, selenium dimethyldithiocarbamate (B2753861) has been successfully used as a novel selenium precursor for the atomic layer deposition (ALD) of antimony selenide (Sb₂Se₃), an important photoabsorber material. nih.gov In this process, it reacts with a metal source, tris(dimethylamino) antimony, to form the desired binary selenide. nih.gov

The broader family of dialkyldithiocarbamate and diselenocarbamate complexes serves as versatile SSPs for various metal chalcogenides. Research has shown the successful synthesis of:

Zinc Selenide (ZnSe): Thin films of cubic ZnSe were deposited on glass substrates using zinc bis(diethyldiselenocarbamato) as the SSP via Aerosol-Assisted Chemical Vapor Deposition (AACVD). nih.gov

Lead Sulfide (B99878) (PbS): Lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) complexes have been used as SSPs in the solvothermal synthesis of PbS nanoparticles. mdpi.com

Copper Indium Selenide (CuInSe₂): While direct use of the title compound is not widely reported, related molecular precursors like (PPh₃)₂CuIn(SePh)₄ have been employed to produce CuInSe₂ nanoparticles via low-temperature pyrolysis, highlighting the efficacy of the SSP approach for complex ternary materials. acs.orgnasa.gov

These examples underscore the principle that by carefully selecting the metal center and the chalcogen-containing ligands, dithiocarbamate-type precursors can be tailored to produce a wide array of metal selenide and sulfide nanomaterials. researchgate.net

A key advantage of using precursors like bis(dimethyldithiocarbamato-S,S')selenium is the ability to exert precise control over the dimensions and morphology of the final material. The deposition method plays a crucial role in this control.

Thin Films: Techniques like ALD and CVD allow for the growth of thin films with thickness control at the atomic level. In the ALD of Sb₂Se₃ using selenium dimethyldithiocarbamate, a saturated growth rate of approximately 0.28 Å per cycle was achieved, enabling the fabrication of ultrathin, uniform photoabsorber layers. nih.gov Similarly, AACVD has been used to create cubic ZnSe films of consistent quality. nih.gov

Nanoparticles: The synthesis of nanoparticles from dithiocarbamate SSPs can be controlled through methods like solvothermal decomposition. In this process, the precursor is decomposed in a high-boiling-point solvent. The reaction time, temperature, and precursor concentration can be adjusted to influence the size and shape of the resulting nanoparticles, as demonstrated in the synthesis of PbS nanoparticles. mdpi.com The thermal decomposition of (PPh₃)₂CuIn(SePh)₄ in a non-coordinating solvent yielded CuInSe₂ nanoparticles with sizes ranging from 3 to 30 nm. acs.orgnasa.gov

Table 1: Examples of Chalcogenide Nanomaterial Synthesis Using Dithiocarbamate-Type Single-Source Precursors

| Precursor Compound | Deposition Method | Material Synthesized | Form | Key Finding |

| Selenium dimethyldithiocarbamate | Atomic Layer Deposition (ALD) | Antimony Selenide (Sb₂Se₃) | Thin Film | Achieved a controlled growth rate of ~0.28 Å/cycle at 150 °C. nih.gov |

| Zinc bis(diethyldiselenocarbamato) | Aerosol-Assisted CVD (AACVD) | Zinc Selenide (ZnSe) | Thin Film | Successfully deposited cubic ZnSe films at 500-525 °C. nih.gov |

| 1,10-phenanthroline lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) | Solvothermal | Lead Sulfide (PbS) | Nanoparticles | Produced pure PbS nanoparticles via decomposition in oleylamine. mdpi.com |

| (PPh₃)₂CuIn(SePh)₄ | Pyrolysis | Copper Indium Selenide (CuInSe₂) | Nanoparticles | Synthesized chalcopyrite nanoparticles (3-30 nm) at 200-300 °C. acs.orgnasa.gov |

This compound and related complexes are well-suited for CVD techniques due to their potential volatility and ability to decompose cleanly into the desired material. researchgate.netnih.gov

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a particularly effective method that avoids the need for highly volatile precursors. In this technique, the precursor is dissolved in a suitable solvent, and an aerosol of the solution is generated. This aerosol is then transported by a carrier gas into a heated reactor where the solvent evaporates and the precursor decomposes on the substrate surface. nih.gov

A detailed study on the AACVD of ZnSe films from zinc bis(diethyldiselenocarbamato) illustrates the process:

Precursor Solution: The precursor was dissolved in toluene. nih.gov

Aerosol Generation: An argon carrier gas was passed through the solution to create and transport the aerosol. nih.gov

Deposition: The aerosol was directed onto glass substrates inside a furnace at temperatures of 500 °C and 525 °C. nih.gov

Film Formation: The precursor decomposed to form thin films of cubic ZnSe. The composition and quality of the films were found to be dependent on the deposition temperature and carrier gas flow rate. nih.gov

This method demonstrates the utility of dithiocarbamate-type SSPs in depositing uniform films without requiring the precursor itself to have high vapor pressure, broadening the range of applicable compounds for CVD processes. nih.gov

Precursors for Selenium Nanoparticles and Selenium-Containing Polymers

While dithiocarbamate complexes are established as precursors for metal selenide nanomaterials, the use of this compound specifically for the synthesis of pure elemental selenium nanoparticles (SeNPs) is not well-documented in the reviewed scientific literature. The common methods for SeNP synthesis typically involve the chemical reduction of inorganic selenium precursors like selenious acid or sodium selenite (B80905). nih.govgeniusjournals.org

Similarly, the application of this compound as a monomer or initiator in the synthesis of selenium-containing polymers has not been extensively reported. The synthesis of such polymers usually proceeds through other chemical pathways, such as the polymerization of selenium-containing monomers or the post-modification of existing polymers. nih.gov

Volatile Precursors for Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that relies on sequential, self-limiting surface reactions to build materials a single atomic layer at a time. researchgate.net This method requires precursors that are sufficiently volatile to be transported in the gas phase and thermally stable enough to not decompose before reaching the substrate. researchgate.netnih.gov

Organoselenium compounds are explored as alternatives to the highly toxic and difficult-to-handle hydrogen selenide (H₂Se) gas. nih.govacs.org Among these, tetrakis(N,N-dimethyldithiocarbamate)selenium, a compound closely related to the subject of this article, has been identified and tested as a potential ALD precursor. researchgate.netnih.govacs.org It was successfully employed in the deposition of Sb₂Se₃ thin films, demonstrating that dithiocarbamate complexes of selenium can function as viable ALD precursors. nih.gov

The suitability of a compound as an ALD precursor is determined by a delicate balance between its volatility and thermal stability. The ideal precursor must meet the following criteria:

Sufficient Volatility: It must have a high enough vapor pressure at a reasonable temperature to be efficiently transported into the ALD reactor. researchgate.net

Thermal Stability: It must remain intact during vaporization and transport, only reacting or decomposing upon contact with the substrate surface within a specific temperature range known as the "ALD window." nih.gov

Reactivity: It must react readily and in a self-limiting manner with the substrate or the co-precursor. researchgate.net

Research on tetrakis(N,N-dimethyldithiocarbamate)selenium provides specific data points for these criteria. Thermogravimetric analysis (TGA) showed that the compound is volatile enough for use at 150 °C. However, it begins to decompose at temperatures above 165 °C. nih.gov This indicates a very narrow ALD window, which can make process control challenging but confirms its potential within that specific temperature range. nih.gov The thermal decomposition of metal dithiocarbamates often occurs in distinct stages, yielding metal sulfides or oxides, and the stability is influenced by the metal center and the organic substituents. researchgate.net

Table 2: Thermal Properties of a Related ALD Precursor

| Precursor Compound | Volatility Temperature | Decomposition Temperature | ALD Window | Application |

| Tetrakis(N,N-dimethyldithiocarbamate)selenium | Sufficient at 150 °C | >165 °C | Narrow | Deposition of Sb₂Se₃ nih.govnih.gov |

Deposition of Transition Metal Dichalcogenides (TMDs)

The synthesis of high-quality, large-area transition metal dichalcogenide (TMD) thin films is crucial for their integration into next-generation electronic and optoelectronic devices. Chemical Vapor Deposition (CVD) and its variant, Atomic Layer Deposition (ALD), are powerful techniques for this purpose, relying on the availability of suitable molecular precursors. nih.gov In the quest for new selenium precursors, organoselenium compounds, including dithiocarbamate complexes, have garnered attention.

One such compound, this compound, more formally known as tetrakis(N,N-dimethyldithiocarbamate)selenium, has been explored as a potential single-source precursor for the deposition of metal selenides. nih.govacs.orgresearchgate.netbohrium.com While its direct application for the deposition of transition metal dichalcogenides such as MoSe₂ or WSe₂ is not yet extensively documented in peer-reviewed literature, its use in the ALD of antimony selenide (Sb₂Se₃) provides valuable insights into its potential for TMD synthesis. nih.gov

The use of single-source precursors, which contain both the metal and chalcogen elements in one molecule, can offer advantages in terms of process control and film stoichiometry. However, the thermal properties of the precursor are critical. Research has shown that tetrakis(N,N-dimethyldithiocarbamate)selenium exhibits a narrow thermal window for ALD processes, being volatile at 150 °C but decomposing at temperatures above 165 °C. nih.gov This characteristic underscores the need for precise temperature control during deposition.

The reactivity of this dithiocarbamate selenium precursor with transition metal precursors, a key factor for successful TMD deposition, remains an area of active research. nih.gov The general viability of dithiocarbamate complexes as precursors for metal sulfides has been well-established, suggesting that their selenium analogues hold promise for the synthesis of metal selenides, including TMDs.

Detailed Research Findings

A review of organoselenium precursors for ALD highlighted tetrakis(N,N-dimethyldithiocarbamate)selenium as a commercially available, tetravalent selenium compound. nih.gov Its application in the ALD of Sb₂Se₃ demonstrates its capability to deliver selenium to a growing film. The study noted that the narrow temperature range between volatilization and decomposition necessitates careful optimization of the deposition parameters. nih.gov

Further research into the thermal decomposition pathways of related bis(dialkyldithiocarbamato) complexes of other metals can provide clues about the potential behavior of the selenium compound. For instance, studies on the thermal decomposition of bis(diphenylmethyl) diselenide indicate that C-Se and Se-Se bond scissions are key steps, leading to the formation of elemental selenium and hydrocarbon byproducts. electronicsandbooks.com Understanding these mechanisms is crucial for controlling film purity and quality during a CVD or ALD process.

While direct experimental data for the deposition of TMDs using this compound is scarce, the existing body of research on related dithiocarbamate and organoselenium precursors provides a solid foundation for future investigations into its use for creating novel 2D materials.

Data on this compound as a Precursor

| Property | Value/Observation | Reference(s) |

| Compound Name | tetrakis(N,N-dimethyldithiocarbamate)selenium | nih.govacs.org |

| Abbreviation | SDMDTC | nih.gov |

| Application | Atomic Layer Deposition (ALD) Precursor | nih.govacs.org |

| Deposited Material | Antimony Selenide (Sb₂Se₃) | nih.gov |

| Volatility Temperature | ~150 °C | nih.gov |

| Decomposition Temperature | >165 °C | nih.gov |

| Valence State of Selenium | Tetravalent (Se⁴⁺) | nih.gov |

| Reactivity with TMD Precursors | Not yet extensively studied | nih.gov |

Thermal Decomposition and Degradation Pathways

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Investigations

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques employed to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DSC measures the heat flow associated with thermal transitions.

For Bis(dimethyldithiocarbamato-S,S')selenium, also referred to as selenium dimethyldithiocarbamate (B2753861) (SDMDTC), TGA studies have indicated that the compound begins to decompose above 165°C. researchgate.net Its volatility has been noted to be significant at temperatures as low as 150°C, which suggests a narrow window for applications that require the compound to be in a stable, non-decomposed state at elevated temperatures. researchgate.net

Isothermal TGA investigations provide further insight into the decomposition kinetics at specific temperatures. The following table summarizes the mass loss of this compound when held at different temperatures under a nitrogen atmosphere, indicating its stability over time at these conditions.

Interactive Data Table: Isothermal TGA of this compound

| Temperature (°C) | Time (min) | Mass Loss (%) |

|---|---|---|

| 120 | 60 | ~1 |

| 130 | 60 | ~2 |

| 140 | 60 | ~4 |

| 150 | 60 | ~8 |

| 160 | 60 | ~15 |

Proposed Mechanistic Pathways for Thermal Decomposition

The thermal decomposition of metal dithiocarbamates is a complex process that can proceed through various pathways, influenced by the central metal atom, the organic substituents on the nitrogen atom, and the heating conditions.

Formation of Metal Selenides/Sulfides as Decomposition Products

A common decomposition pathway for metal dithiocarbamate (B8719985) complexes is the formation of the corresponding metal sulfide (B99878). researchgate.net By analogy, the thermal decomposition of this compound is expected to yield selenium sulfide (SeSₓ). The stoichiometry of the final product can vary depending on the decomposition temperature and atmosphere. In an inert atmosphere, the formation of selenium sulfide is highly probable.

The decomposition process likely involves the cleavage of the C-S and Se-S bonds, leading to the liberation of volatile organic fragments and the formation of a solid-state inorganic residue.

Influence of Ligand Structure on Decomposition Kinetics and Products

The structure of the dithiocarbamate ligand plays a significant role in the thermal stability and decomposition mechanism of the complex. The nature of the alkyl or aryl groups attached to the nitrogen atom influences the volatility and decomposition temperature of the complex. researchgate.net In the case of this compound, the two methyl groups on each nitrogen atom are relatively small, which may contribute to the compound's observed volatility at moderately high temperatures.

The decomposition of dithiocarbamate ligands often proceeds with the release of carbon disulfide (CS₂). thermofisher.comshimadzu.com This is a common fragmentation pathway for this class of compounds. The remaining organic fragments, derived from the dimethylamine (B145610) moiety, would likely form volatile byproducts. A plausible decomposition reaction can be generalized as:

Se(S₂CN(CH₃)₂)₂ → SeSₓ + Volatile organic fragments (including CS₂)

The exact nature and distribution of the volatile products would require detailed analysis, for instance by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which has been used to study the decomposition of other dithiocarbamate systems. thermofisher.comnih.govnih.gov

Assessment of Thermal Stability and Degradation Temperatures

Based on the available data, this compound exhibits moderate thermal stability. The onset of decomposition is reported to be above 165°C. researchgate.net However, its significant volatility at 150°C indicates that mass loss due to sublimation or evaporation can occur at temperatures below the actual decomposition point. researchgate.net This is a critical consideration for its use in processes like Atomic Layer Deposition (ALD), where a stable precursor is required. researchgate.netfigshare.com

The melting point of a related compound, selenium diethyldithiocarbamate (B1195824), has been reported to be in the range of 111-113°C, with a decomposition temperature near 193°C. This suggests that for dithiocarbamate complexes of selenium, a distinct melting event may precede decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.